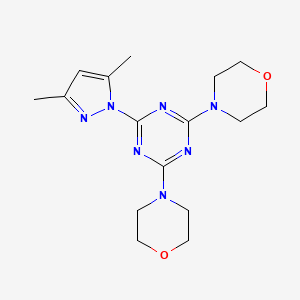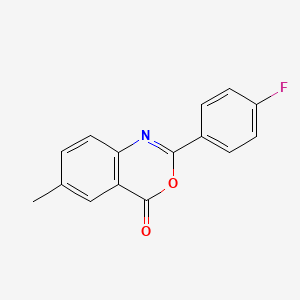
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions and heterocyclization. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases a typical process involving π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023). Another example is the synthesis of 4-(N-(pyrimidin-2-yl)benzenesulfonamide derivatives through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Molecular Structure Analysis
Molecular structure analysis of compounds like N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is crucial for understanding their chemical behavior. Crystal structure analysis often reveals significant interactions such as π–π interactions and hydrogen bonds that contribute to the stability and properties of these compounds. For example, a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, displays molecular chains formed by π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, primarily due to their functional groups. They can act as intermediates in the synthesis of more complex molecules, exhibit antimicrobial activity, and serve as inhibitors for enzymes like carbonic anhydrases (Sūdžius et al., 2010). The presence of both sulfonamide and pyrimidinyl groups allows for versatile reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, are closely related to their molecular structure. The crystal packing and intermolecular interactions influence these properties, as seen in related compounds studied through crystallography (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
科学的研究の応用
Synthesis of Novel Derivatives
Researchers have developed methods for synthesizing novel derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, focusing on creating compounds with potential antimicrobial and anticancer properties. For instance, Hassan et al. (2009) synthesized several pyrrolo[2,3-d]pyrimidine derivatives, showing promising results against various bacterial and fungal strains (Hassan et al., 2009). Similarly, Parajapati and Goswami (2016) focused on heterocyclization of Schiff bases, leading to the development of compounds with antibacterial activities (Parajapati & Goswami, 2016).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of these compounds have been extensively studied to understand their stability, electronic structures, and potential biological activity. Mansour and Ghani (2013) conducted a comprehensive structural study on a specific sulfamethazine Schiff-base, providing insights into its electronic structure and potential for biological activity based on quantum chemical calculations (Mansour & Ghani, 2013).
Antimicrobial and Anticancer Activities
Some derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide have been evaluated for their antimicrobial and anticancer activities. Pecorari et al. (1987) synthesized derivatives with slight antimycotic activity against Candida strains (Pecorari et al., 1987). Additionally, Żołnowska et al. (2018) explored the anticancer potential of these compounds against various human tumor cell lines, identifying derivatives with potent anticancer activity (Żołnowska et al., 2018).
Material Science Applications
In materials science, the first hyperpolarizability of sulfonamide amphiphiles, including derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, has been investigated for their potential in nonlinear optics. Kucharski et al. (1999) evaluated the hyperpolarizability of these compounds, finding significant values that suggest potential applications in the development of optical materials (Kucharski et al., 1999).
特性
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAVSCRATUWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)
![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)
![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)
